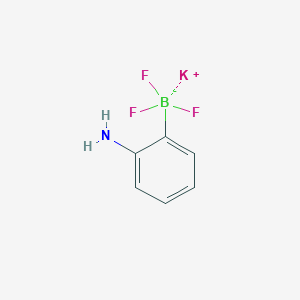

Potassium (2-aminophenyl)trifluoroboranuide

Description

Properties

IUPAC Name |

potassium;(2-aminophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLBRTYWPOOMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1N)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol:

-

Dissolution : 2-Aminophenylboronic acid (1.0 equiv) is dissolved in acetone at 0–5°C.

-

Addition of KHF₂ : Aqueous KHF₂ (3.0 equiv) is added dropwise under vigorous stirring.

-

Stirring : The mixture is stirred for 12–24 hours at room temperature.

-

Isolation : The precipitate is filtered, washed with cold acetone, and dried under vacuum.

Key Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetone/H₂O (3:1) | Maximizes solubility |

| Temperature | 25°C | Prevents decomposition |

| Equivalents of KHF₂ | 3.0 | Ensures complete conversion |

Yield : 75–90%. Purity : >95% (by ¹H NMR).

Grignard Reagent-Mediated Synthesis

This method employs a Grignard reagent to generate the boronate intermediate, followed by fluorination with KHF₂.

Reaction Steps:

-

Formation of Boronate :

-

2-Aminophenylmagnesium bromide (1.2 equiv) reacts with triisopropyl borate (1.0 equiv) at −78°C in tetrahydrofuran (THF).

-

-

Fluorination :

-

The boronate intermediate is treated with KHF₂ (3.0 equiv) in acetone/water.

-

-

Workup :

Advantages:

-

Suitable for sterically hindered substrates.

-

Enables access to enantiomerically pure trifluoroborates via chiral Grignard reagents.

Yield : 60–75%. Limitation : Requires strict anhydrous conditions.

Transition-Metal-Free Borylation of Aryl Halides

Aryl bromides or iodides can be directly borylated using bis-boronic acid (BBA) under mild conditions.

Procedure:

Mechanistic Insight:

Yield : 70–85%. Scope : Compatible with electron-deficient and electron-rich aryl halides.

Catalytic Cross-Coupling with Thioimidate Transfer Reagents

Palladium-catalyzed cross-coupling of boronic acids with thioimidates offers a versatile route.

Protocol:

-

Catalytic System :

-

Pd(OAc)₂ (5 mol%), CuI (10 mol%), and 1,10-phenanthroline (10 mol%) in THF.

-

-

Reaction :

-

2-Aminophenylboronic acid (1.0 equiv) reacts with thioimidate (1.2 equiv) at 60°C for 6 hours.

-

-

Fluorination :

Yield : 80–92%. Advantage : Tolerates nitriles, esters, and halides.

Nucleophilic Substitution of Azido Derivatives

Azido intermediates can be converted to trifluoroborates via nucleophilic substitution.

Steps:

-

Azide Formation :

-

2-Aminophenyl bromide reacts with NaN₃ (2.0 equiv) in DMSO at 80°C.

-

-

Substitution :

-

The azide is treated with KHF₂ (3.0 equiv) in acetone/water.

-

Yield : 85–98%. Caution : Azides require careful handling due to explosivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct KHF₂ Reaction | 75–90 | >95 | Simplicity, scalability | Limited to boronic acid availability |

| Grignard Approach | 60–75 | 90 | Chiral synthesis | Moisture-sensitive conditions |

| Transition-Metal-Free | 70–85 | 85 | Broad substrate scope | Radical side reactions |

| Catalytic Cross-Coupling | 80–92 | >95 | Functional group tolerance | High catalyst loading |

| Azide Substitution | 85–98 | 90 | High yields | Safety concerns with azides |

Chemical Reactions Analysis

Types of Reactions

Potassium (2-aminophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form boranes or other reduced boron species.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds, boronic acids, and boronate esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

Potassium (2-aminophenyl)trifluoroboranuide is primarily utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a boron reagent that facilitates the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. It allows for the coupling of aryl halides with aryl or alkenyl boron compounds under mild conditions.

Medicinal Chemistry

This compound plays a pivotal role in:

- Development of Pharmaceutical Intermediates: It is employed to synthesize active pharmaceutical ingredients (APIs) due to its ability to form complex organic structures that can lead to biologically active molecules.

- Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit selective toxicity towards cancer cells, making it a candidate for further investigation in cancer therapies.

Material Science

In material science, this compound is used in:

- Preparation of Advanced Materials: It contributes to the synthesis of polymers and nanomaterials with specific properties tailored for applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The findings revealed that these compounds could inhibit the growth of various cancer cell lines while sparing healthy cells, highlighting their potential as therapeutic agents.

Case Study 2: Synthesis of Biologically Active Molecules

Research demonstrated the effectiveness of this compound in synthesizing novel inhibitors targeting enzymes involved in cancer metabolism. The reactions facilitated by this compound yielded compounds with significant biological activity, underscoring its importance in drug discovery.

Mechanism of Action

The mechanism of action of potassium (2-aminophenyl)trifluoroboranuide involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound interacts with metal catalysts, such as palladium or nickel, to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in various chemical transformations .

Comparison with Similar Compounds

Positional Isomers: Amino-Substituted Phenyltrifluoroborates

- Potassium (3-aminophenyl)trifluoroboranuide (CAS: 1160186-73-1): A meta-substituted isomer with a molecular weight of 212.17 g/mol and purity of 95% . Reactivity differences arise from electronic effects: the meta-amino group exerts a weaker electron-donating influence than ortho-substitution.

Halogen-Substituted Derivatives

- Potassium 2-chlorophenyltrifluoroborate (CAS: N/A; MDL: MFCD09993172):

- Potassium (2,4-dichlorophenyl)trifluoroboranuide (CAS: 192863-38-0):

Bromo- and Methoxy-Substituted Analogues

- Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide (CAS: 2639324-77-7):

- Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide :

Heterocyclic and Functionalized Derivatives

- Potassium 2-(azidomethyl)phenyltrifluoroborate (CAS: 898544-48-4):

- Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: N/A):

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number | Key Substituent |

|---|---|---|---|---|---|

| Potassium (2-aminophenyl)trifluoroboranuide | C₆H₅BF₃KN | ~212.03 | 95% | N/A | -NH₂ (ortho) |

| Potassium (3-aminophenyl)trifluoroboranuide | C₆H₅BF₃KN | 212.17 | 95% | 1160186-73-1 | -NH₂ (meta) |

| Potassium 2-chlorophenyltrifluoroborate | C₆H₄BClF₃K | 230.46 | 95% | N/A | -Cl (ortho) |

| Potassium (2,4-dichlorophenyl)trifluoroboranuide | C₆H₃BCl₂F₃K | 252.90 | 95% | 192863-38-0 | -Cl (ortho, para) |

| Potassium 2-bromo-5-methoxyphenyltrifluoroboranuide | C₇H₆BBrF₃O·K | 292.90 | 95% | 2639324-77-7 | -Br (ortho), -OCH₃ (para) |

Biological Activity

Potassium (2-aminophenyl)trifluoroboranuide is a compound of increasing interest in the field of medicinal chemistry and organic synthesis. Its unique trifluoroborate structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : Potassium (2-aminophenyl)(trifluoro)borate(1-)

- Molecular Formula : C₆H₆BF₃N·K

- Molecular Weight : 199.02 g/mol

- CAS Number : 1160186-73-1

- Purity : 95%

Structural Characteristics

The compound features a trifluoroborate group attached to a 2-aminophenyl moiety, which enhances its reactivity and solubility in various solvents. The presence of fluorine atoms increases the electrophilicity of the boron atom, making it suitable for nucleophilic attack in synthetic reactions.

This compound exhibits several biological activities, primarily related to its role as a reagent in organic synthesis. Its derivatives have been studied for their potential immunomodulatory effects and applications in cancer therapy.

- Immunomodulatory Properties : Research indicates that compounds derived from trifluoroborates can modulate immune responses. For instance, they have been shown to enhance the efficacy of certain drugs by facilitating the formation of complex structures that interact with biological targets .

- Anticancer Activity : Some studies have demonstrated that trifluoroborate-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. This is particularly relevant in the context of developing targeted therapies for various cancers .

Case Study 1: Enhanced Suzuki-Miyaura Coupling

A notable study highlighted the use of this compound in Suzuki-Miyaura coupling reactions, which are critical for forming biaryl compounds used in pharmaceuticals. The study reported improved yields and reaction conditions when using this trifluoroborate compared to traditional methods, suggesting its utility in synthesizing biologically active molecules .

Case Study 2: Antitumor Activity

In a preclinical study, derivatives of this compound were evaluated for their antitumor properties. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through further biochemical assays .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

| Compound | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| This compound | 199.02 | Immunomodulatory, Anticancer |

| Potassium (3-aminophenyl)trifluoroboranuide | 184.01 | Anticancer |

| Potassium (5-bromothiophen-2-yl)trifluoroboranuide | 268.9 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.